molecular formula C21H18N4O B11668583 3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

Cat. No.: B11668583
M. Wt: 342.4 g/mol
InChI Key: OOVGAPCBRYSNJD-HZHRSRAPSA-N
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Description

3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is a complex organic compound that features a carbazole moiety linked to a pyridine ring through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide typically involves the following steps:

    Formation of the Carbazole Derivative: The initial step involves the preparation of the carbazole derivative. This can be achieved through the reaction of carbazole with an appropriate halogenated compound under basic conditions.

    Hydrazide Formation: The carbazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with pyridine-3-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbazole and pyridine rings.

    Reduction: Reduced forms of the hydrazide linkage.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of cancer and neurological disorders.

Industry

In the industrial sector, 3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties make it suitable for use in optoelectronic applications.

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-2-ylmethylidene]propanehydrazide
  • 3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-4-ylmethylidene]propanehydrazide

Uniqueness

3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is unique due to its specific substitution pattern on the pyridine ring. This substitution pattern can influence its electronic properties, reactivity, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C21H18N4O/c26-21(24-23-15-16-6-5-12-22-14-16)11-13-25-19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-10,12,14-15H,11,13H2,(H,24,26)/b23-15+

InChI Key

OOVGAPCBRYSNJD-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CN=CC=C4

Origin of Product

United States

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